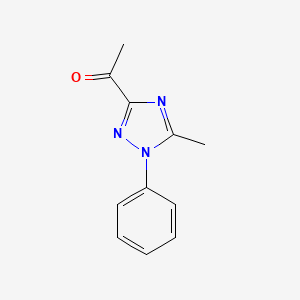
1-(5-メチル-1-フェニル-1H-1,2,4-トリアゾール-3-イル)エタノン
概要
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those similar to the compound , has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .科学的研究の応用
抗菌活性
1-(5-メチル-1-フェニル-1H-1,2,4-トリアゾール-3-イル)エタノンなどの1,2,4-トリアゾール部分を有する化合物は、その抗菌特性について研究されてきました。 これらの化合物は、さまざまな微生物株に対して有効性を示しており、新規抗菌剤の開発のための潜在的な候補となっています .
抗がんの可能性
トリアゾール誘導体は、抗がん活性を示すことが知られています。 研究によると、これらの化合物は合成および修飾して特定のがん細胞を標的にすることができ、新規抗がん剤の開発のための経路を提供しています .
抗結核薬
トリアゾール化合物を含む合成経路により、顕著な抗結核活性を有する分子が生成されました。 これらの化合物は、結核菌の株に対して評価されており、結核治療のための有望な道筋を提供しています .
抗酸化特性
トリアゾール誘導体は、その抗酸化能力でも知られています。 これらの化合物はフリーラジカルを捕捉することができ、さまざまな慢性疾患の要因である酸化ストレスから細胞を保護します .
創薬のための分子ドッキング研究
トリアゾール化合物の構造的柔軟性により、創薬において重要な分子ドッキング研究が可能になります。 これらの研究は、特にCOVID-19などの病気に対する強力な薬物候補の設計に不可欠な、薬物候補とその標的との相互作用の理解に役立ちます .
産業用途
医療用途に加えて、1,2,4-トリアゾール誘導体は、さまざまな産業用途で利用されています。 これらの化合物は、染料、写真材料、光安定剤、農薬、腐食防止剤の前駆体として役立ち、これらの化合物の汎用性を示しています .
Safety and Hazards
作用機序
Target of Action
It’s known that compounds with a 1,2,4-triazole moiety often interact with various biological receptors . These interactions can lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Mode of Action
Compounds containing a 1,2,4-triazole moiety are known to form hydrogen bonds and dipole interactions with biological receptors . This interaction can lead to changes in the receptor’s function, which can result in various biological effects .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect a wide range of biochemical pathways due to their ability to interact with various biological receptors .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can potentially influence these properties, as it is known to enhance the bioavailability of compounds .
Result of Action
It’s known that 1,2,4-triazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing a 1,2,4-triazole moiety .
These interactions can lead to various biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
生化学分析
Biochemical Properties
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division . The compound exhibits strong binding affinity to the enzyme’s catalytic domain, leading to inhibition of its activity. Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has shown interactions with various proteins involved in cellular signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone on cells are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular processes like proliferation, apoptosis, and differentiation. Moreover, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, preventing the enzyme from performing its function in DNA replication . Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cells, it can bind to various proteins, influencing its localization and activity. The distribution of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone within tissues is also determined by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)11-12-9(2)14(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJCYQQBWLPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680546 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92289-44-6 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


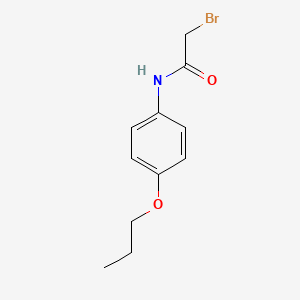
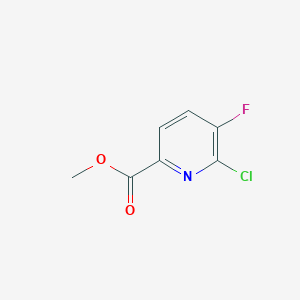
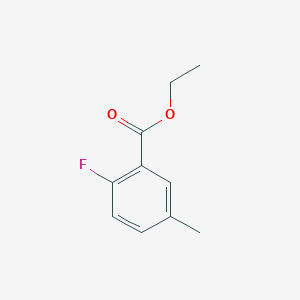
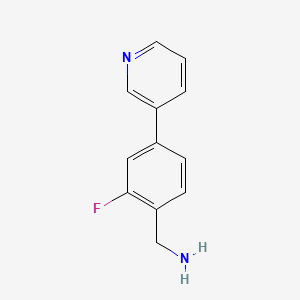

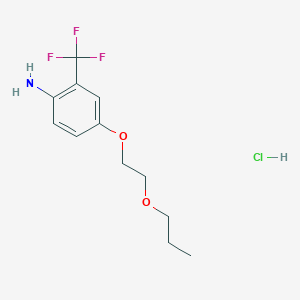
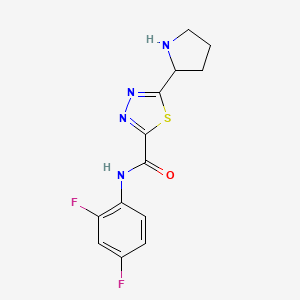
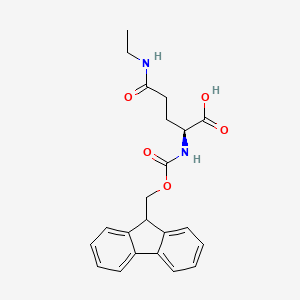

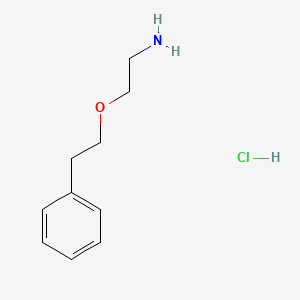
![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)
![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)

![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)
